![molecular formula C9H11BrO3 B13579742 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a precursor phenol compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while nucleophilic substitution of the bromine atom can yield a variety of substituted phenols.
科学研究应用
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-Bromo-4-hydroxyacetophenone: Similar structure but lacks the methoxy group.
4-Bromo-2-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyethyl group.
2-Bromo-4-methoxyphenol: Similar structure but lacks the hydroxyethyl group.
Uniqueness
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H11BrO3 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC 名称 |
2-bromo-4-[(1S)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m0/s1 |
InChI 键 |
JMVYQYLJYQOXEO-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=CC(=C(C(=C1)Br)O)OC)O |
规范 SMILES |
CC(C1=CC(=C(C(=C1)Br)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)
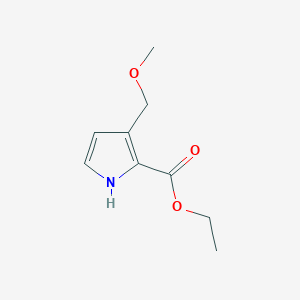
![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
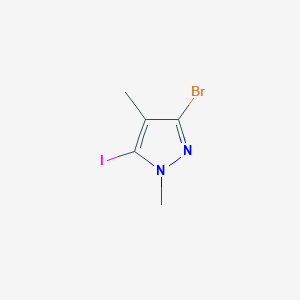
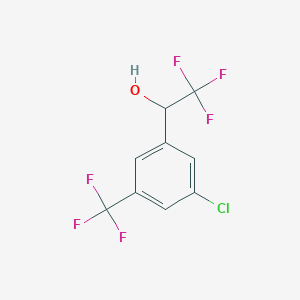
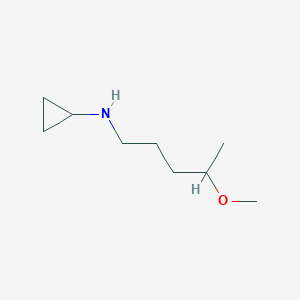
![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
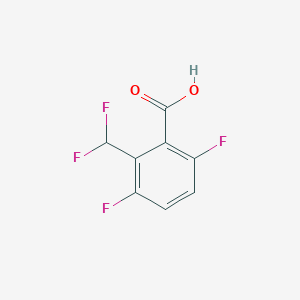
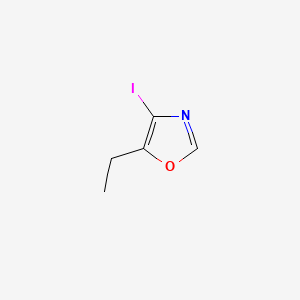
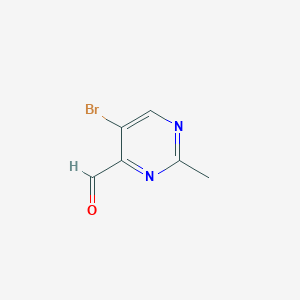
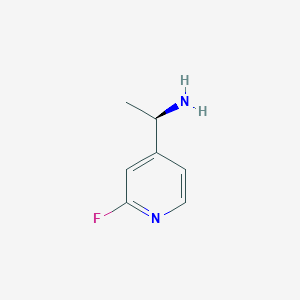
![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
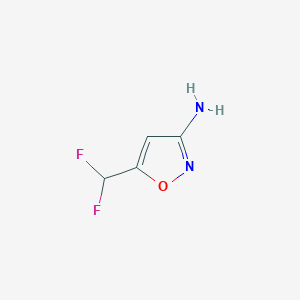
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13579753.png)
